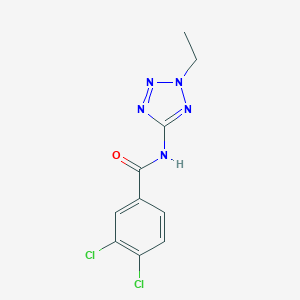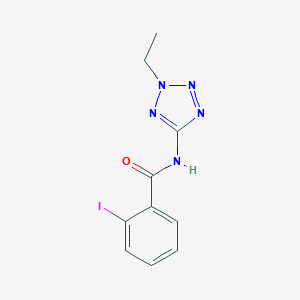
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. It is a synthetic compound that belongs to the class of benzodioxole derivatives.
作用機序
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
Studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also has antioxidant properties and can scavenge free radicals and reactive oxygen species. Additionally, it has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
実験室実験の利点と制限
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a multi-targeted pharmacological agent. It can modulate various signaling pathways and enzymes involved in different disease states. However, one limitation is its low solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for the study of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacological properties.
合成法
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that includes the reaction of 2-naphthol with acenaphthenequinone in the presence of a Lewis acid catalyst to form 1,2-dihydroacenaphthylen-5-ol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base to form the final product, N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C20H15NO3 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15NO3/c22-20(14-7-9-17-18(10-14)24-11-23-17)21-16-8-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-10H,4-5,11H2,(H,21,22) |
InChIキー |
WGAWSZBXCOHNIA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)


